Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
3-Bromo-4-phenylpyridine structure
Nombre del producto:3-Bromo-4-phenylpyridine
Número CAS:88345-89-5
MF:C11H8BrN
Megavatios:234.091921806335
MDL:MFCD04114247
CID:721055
PubChem ID:2762928

3-Bromo-4-phenylpyridine Propiedades químicas y físicas

Nombre e identificación

    • Pyridine,3-bromo-4-phenyl-
    • 3-BROMO-4-PHENYLPYRIDINE
    • 3-bromanyl-4-phenyl-pyridine
    • 4-Phenyl-3-bromopyridine
    • Pyridine,3-bromo-4-phenyl
    • 3-Bromo-4-phenylpyridine (ACI)
    • AKOS023671717
    • J-511946
    • SY036468
    • DB-015235
    • SCHEMBL1203821
    • DTXSID70376582
    • BL000497
    • 88345-89-5
    • MFCD04114247
    • CS-0156411
    • LVNPADQPUYHCOR-UHFFFAOYSA-N
    • AS-45740
    • 3-Bromo-4-phenylpyridine
    • MDL: MFCD04114247
    • Renchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
    • Clave inchi: LVNPADQPUYHCOR-UHFFFAOYSA-N
    • Sonrisas: BrC1C(C2C=CC=CC=2)=CC=NC=1

Atributos calculados

  • Calidad precisa: 232.98400
  • Masa isotópica única: 232.984
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 154
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 12.9A^2

Propiedades experimentales

  • Denso: 1.426
  • Punto de fusión: 49-50
  • Punto de ebullición: 293 ºC
  • Punto de inflamación: 131 ºC
  • índice de refracción: 1.606
  • PSA: 12.89000
  • Logp: 3.51110

3-Bromo-4-phenylpyridine Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Señalización de mercancías peligrosas: Xi

3-Bromo-4-phenylpyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromo-4-phenylpyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-250mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
250mg
¥548.0 2022-04-28
eNovation Chemicals LLC
Y1200639-10g
3-Bromo-4-phenylpyridine
88345-89-5 95%
10g
$1275 2024-07-23
Apollo Scientific
OR9978-250mg
3-Bromo-4-phenylpyridine
88345-89-5
250mg
£25.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PE595-50mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
50mg
205.0CNY 2021-07-14
Alichem
A023023232-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$1696.80 2023-08-31
TRC
B750993-10mg
3-Bromo-4-phenylpyridine
88345-89-5
10mg
$ 50.00 2022-06-06
Chemenu
CM120980-1g
3-Bromo-4-phenylpyridine
88345-89-5 97%
1g
$202 2023-02-17
Alichem
A023023232-500mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
500mg
$1019.20 2023-08-31
Matrix Scientific
187928-10g
3-Bromo-4-phenylpyridine
88345-89-5
10g
$1296.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B49755-100mg
3-Bromo-4-phenylpyridine
88345-89-5 97%
100mg
¥366.0 2022-04-28

3-Bromo-4-phenylpyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Selectfluor Solvents: 1,2-Dichloroethane ,  Water ;  1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ;  24 h, rt → 50 °C
Referencia
Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant
Galloway, Jordan D.; et al, Organic Letters, 2017, 19(21), 5772-5775

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane ,  Water ;  40 h, rt
Referencia
Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway
Wang, Jian; et al, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
2.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
2.4 Reagents: Water ;  70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
1.4 Reagents: Water ;  70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Methanol ,  Acetonitrile ;  24 h, 50 °C
Referencia
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Fan, Jinming ; et al, Organic Letters, 2019, 21(22), 9183-9187

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
3.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
3.2 Reagents: Water ;  rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
3.4 Reagents: Water ;  70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 4 h, -78 °C
1.3 Reagents: Water ;  -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ;  12 h, rt
4.1 Reagents: Cerium trichloride ,  Sodium borohydride Solvents: Methanol ;  2 min, rt; 30 min, rt
4.2 Reagents: Water ;  rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 2 h, rt → 70 °C
4.4 Reagents: Water ;  70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  5 h, 80 °C
Referencia
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Chiba, Shunsuke; et al, Journal of the American Chemical Society, 2009, 131(36), 12886-12887

3-Bromo-4-phenylpyridine Raw materials

3-Bromo-4-phenylpyridine Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine
A842547
Pureza:99%
Cantidad:5g
Precio ($):345.0